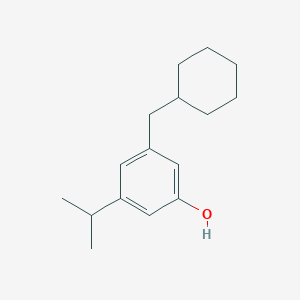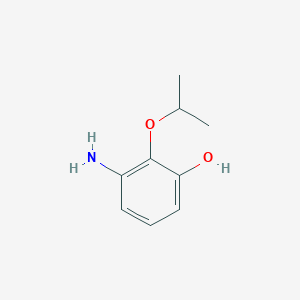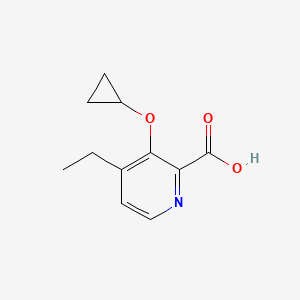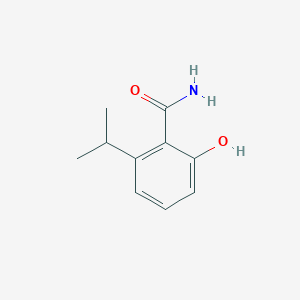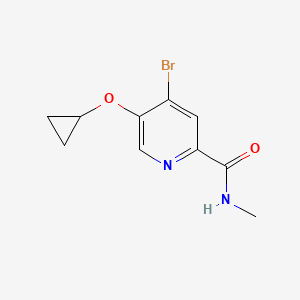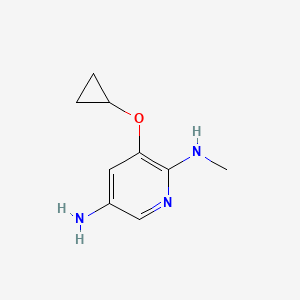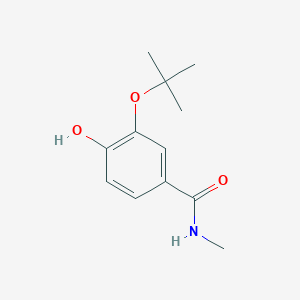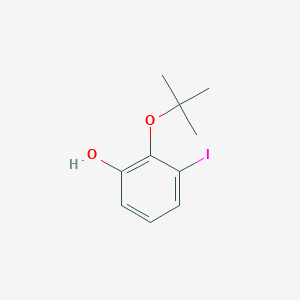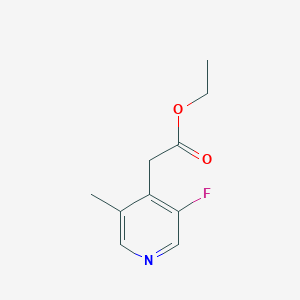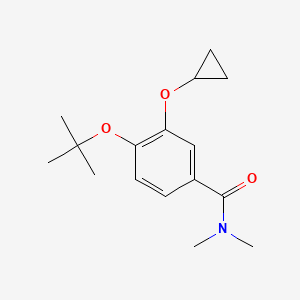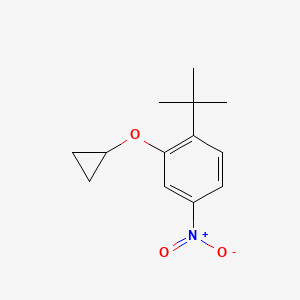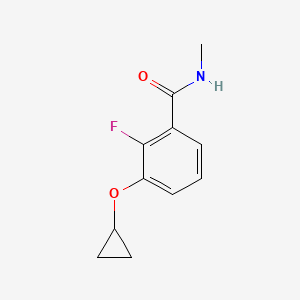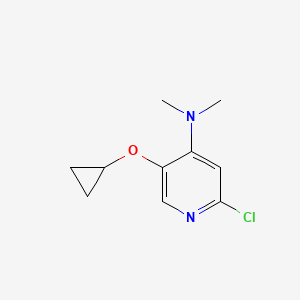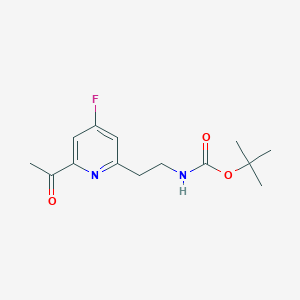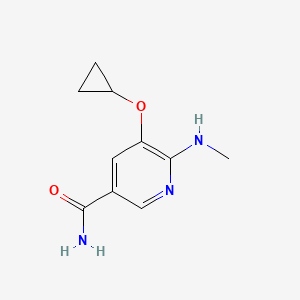
5-Cyclopropoxy-6-(methylamino)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-6-(methylamino)nicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is a derivative of nicotinamide, which is an amide form of vitamin B3 (niacin). Nicotinamide derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(methylamino)nicotinamide typically involves the condensation of 2-chloronicotinic acid with substituted amines under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or electrosynthesis . These methods offer advantages in terms of yield, purity, and environmental sustainability. Continuous flow synthesis allows for precise control of reaction parameters and can be easily scaled up for large-scale production. Electrosynthesis, on the other hand, utilizes electrochemical cells to drive the reaction, reducing the need for hazardous reagents and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-6-(methylamino)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-6-(methylamino)nicotinamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-6-(methylamino)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes . For example, it may inhibit the activity of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide, thereby affecting cellular metabolism and signaling pathways . Additionally, the compound may interact with other molecular targets, such as DNA and proteins, leading to changes in gene expression and protein function .
Comparación Con Compuestos Similares
5-Cyclopropoxy-6-(methylamino)nicotinamide can be compared with other similar compounds, such as:
Nicotinamide: The parent compound, which is a simple amide derivative of vitamin B3.
Nicotinamide mononucleotide (NMN): A precursor of nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Nicotinamide riboside (NR): Another NAD+ precursor with potential anti-aging and metabolic benefits.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopropoxy and methylamino groups enhances its ability to interact with various molecular targets and undergo diverse chemical reactions, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C10H13N3O2 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-6-(methylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-10-8(15-7-2-3-7)4-6(5-13-10)9(11)14/h4-5,7H,2-3H2,1H3,(H2,11,14)(H,12,13) |
Clave InChI |
FYLBEZAPWQMTJI-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=N1)C(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


